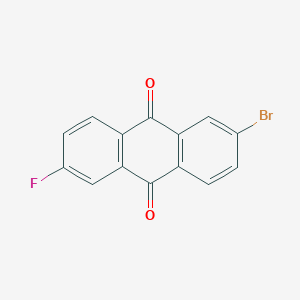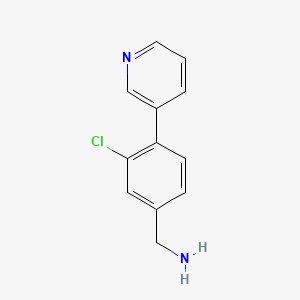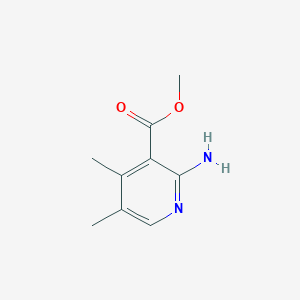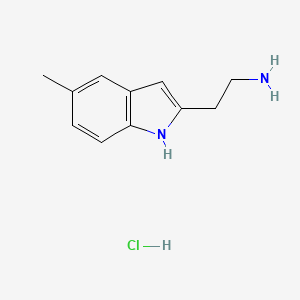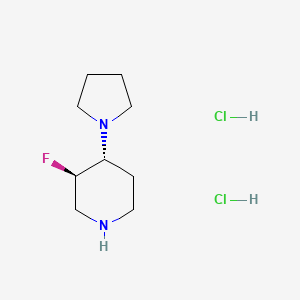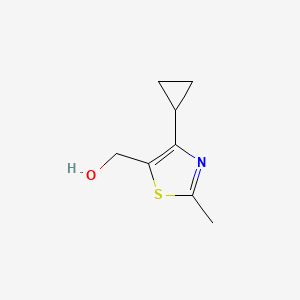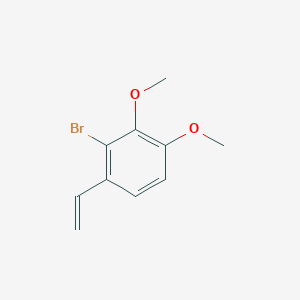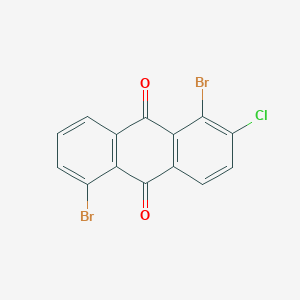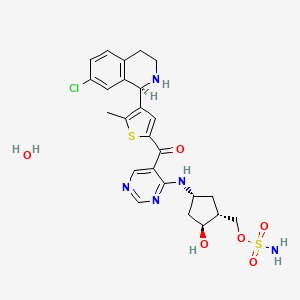
TAK-981hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-981hydrate is a first-in-class, small-molecule inhibitor of the small ubiquitin-like modifier (SUMO)-activating enzyme. This compound is designed to block the SUMOylation cascade, a post-translational modification process that attaches SUMO proteins to target proteins. This modification plays a crucial role in regulating protein function and is involved in various cellular processes, including the immune response and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAK-981hydrate involves multiple steps, including the activation of SUMO proteins and their covalent attachment to substrate proteins. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis processes that adhere to stringent quality control measures. These processes ensure the compound’s purity and consistency, which are critical for its efficacy and safety in clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions
TAK-981hydrate primarily undergoes inhibition reactions where it blocks the SUMOylation process. This inhibition leads to increased production of type I interferon and enhanced innate immune responses .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include various organic solvents, catalysts, and protective groups that facilitate the selective inhibition of the SUMO-activating enzyme .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibited SUMO-activating enzyme complex, which results in the suppression of SUMOylation and subsequent activation of immune responses .
Wissenschaftliche Forschungsanwendungen
TAK-981hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: this compound has shown promising results in preclinical models of various cancers, including pancreatic ductal adenocarcinoma and acute myeloid leukemia. .
Drug Development: This compound is being investigated in combination with monoclonal antibodies for the treatment of relapsed or refractory non-Hodgkin lymphoma.
Wirkmechanismus
TAK-981hydrate exerts its effects by selectively inhibiting the SUMO-activating enzyme, which is responsible for the SUMOylation of target proteins. By blocking this enzyme, this compound prevents the attachment of SUMO proteins to their substrates, leading to increased production of type I interferon and enhanced immune responses. This mechanism of action makes this compound a potent immunomodulatory agent with significant therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
TAK-981hydrate is unique in its ability to selectively inhibit the SUMO-activating enzyme, a feature that distinguishes it from other compounds targeting the SUMOylation pathway. Similar compounds include:
GSK-145: A SUMOylation inhibitor with a different mechanism of action, targeting the SUMO-conjugating enzyme.
This compound’s unique mechanism of action and its ability to enhance immune responses make it a valuable compound in the field of cancer research and immunotherapy.
Eigenschaften
Molekularformel |
C25H30ClN5O6S2 |
|---|---|
Molekulargewicht |
596.1 g/mol |
IUPAC-Name |
[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate;hydrate |
InChI |
InChI=1S/C25H28ClN5O5S2.H2O/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35;/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31);1H2/t15-,17-,21+,23+;/m1./s1 |
InChI-Schlüssel |
CDXITJMEWUOKAI-GKXWFOPMSA-N |
Isomerische SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl.O |
Kanonische SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


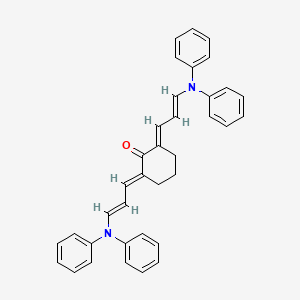
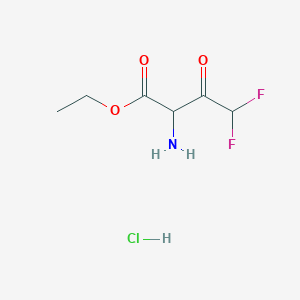
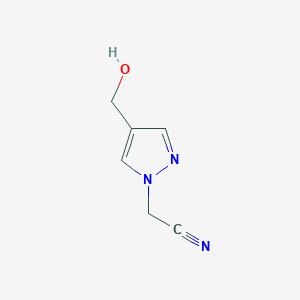
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
